molecular formula C8H8ClN3S B13177756 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine

5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13177756
M. Wt: 213.69 g/mol
InChI Key: IIHKHQMJBZHHHE-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS 1510312-28-3) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. It is built on a pyrazole scaffold, a structure known for its prevalence in bioactive molecules and pharmaceutical agents . The molecule incorporates a chlorothiophene group, a feature often used in drug design to optimize properties like potency and metabolic stability. Researchers are particularly interested in such pyrazole derivatives for their diverse potential pharmacological activities, which can include antimicrobial, anti-inflammatory, and anticancer effects, as suggested by studies on structurally related compounds . Notably, pyrazole-based structures are being actively investigated in cardiovascular research, including the development of novel serine-trapping thrombin inhibitors for antithrombotic therapy . This compound serves as a valuable synthetic intermediate and building block for developing new chemical entities in drug discovery programs. It is supplied for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H8ClN3S/c1-12-8(5(10)4-11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3

InChI Key

IIHKHQMJBZHHHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via β-Ketonitrile and Hydrazine Condensation

  • Step 1: Preparation of 5-chlorothiophen-2-yl-substituted β-ketonitrile

    The β-ketonitrile precursor bearing the 5-chlorothiophen-2-yl group can be synthesized by functionalizing the chlorothiophene ring with a ketonitrile moiety. This can be achieved through bromination of 1-(5-chlorothiophen-2-yl)ethan-1-one followed by substitution reactions to introduce the nitrile group.

  • Step 2: Condensation with methylhydrazine

    The β-ketonitrile intermediate is then reacted with methylhydrazine under reflux conditions to form the hydrazone intermediate. Cyclization occurs to yield the this compound product. The methyl group at the 1-position of the pyrazole is introduced by using methylhydrazine instead of hydrazine.

Methylation of 1H-Pyrazol-4-amine Derivatives

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bromination of chlorothiophenyl ketone Bromine or N-bromosuccinimide (NBS) 0 °C to room temp Diethyl ether 80-90 Controlled addition to avoid overbromination
Thiourea reaction Thiourea 80 °C Neat or solvent 70-85 Forms thiazole or related intermediates
Condensation with methylhydrazine Methylhydrazine Reflux (60-100 °C) Ethanol or methanol 75-90 Forms 5-aminopyrazole core
Cyclization and workup Acid/base catalysis as needed Ambient to reflux Various Variable Purification by crystallization or chromatography

Research Discoveries and Applications

  • The condensation method using β-ketonitriles and hydrazines is highly versatile and amenable to combinatorial synthesis, facilitating the preparation of libraries of 5-aminopyrazoles with diverse heteroaryl substituents.

  • Density Functional Theory (DFT) studies have been applied to related pyrazole derivatives to understand reactivity and selectivity, which can guide optimization of reaction conditions for compounds like this compound.

  • Biological evaluations of chlorothiophene-containing heterocycles indicate significant enzyme inhibitory activities, such as 5-lipoxygenase inhibition, suggesting that the target compound may have potential pharmacological applications.

Summary Table of Key Synthetic Routes

Route ID Starting Materials Key Reagents Main Reaction Type Product Reference
R1 β-Ketonitrile with 5-chlorothiophenyl Methylhydrazine Condensation and cyclization This compound
R2 1-(4-Chlorothiophen-2-yl)ethan-1-one Bromine/NBS, Thiourea Bromination, heterocycle formation 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (related intermediate)
R3 1-Methyl-1H-pyrazol-4-amine Formic acid (for formylation), sulfone displacement Nucleophilic aromatic substitution Pyrazole derivatives (analogous methylation)

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives differ primarily in substituents on the aromatic rings, which influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Features/Bioactivity References
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine 5-(5-Cl-thiophen-2-YL), 1-CH₃ C₉H₉ClN₄S Hypothesized enhanced antifungal/antioxidant activity due to thiophene
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-(4-Cl-phenyl), 1-CH₃ C₁₀H₁₀ClN₃ Simpler structure; potential antimicrobial activity
5-(4-Chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 5-(4-Cl-phenyl), 1-thiazolyl C₁₈H₁₃ClN₄S Thiazole substitution may enhance target specificity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 5-(3,4-OCH₃-phenyl), 1-CH₃ C₁₂H₁₅N₃O₂ Methoxy groups improve solubility but reduce potency; moderate toxicity (H302, H315)
Antimicrobial Activity
  • Chlorothiophene analogs : The compound 5-(5-chlorothiophen-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole () demonstrated strong antifungal activity, attributed to the chlorothiophene group’s electron-withdrawing effects and hydrophobic interactions with microbial membranes .
  • Chlorophenyl analogs : Compounds like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine () show moderate activity, suggesting the chlorothiophene moiety may offer superior bioactivity compared to chlorophenyl groups .
Antioxidant Activity
  • Thiophene-containing pyrazoles (e.g., ) exhibit higher radical scavenging activity than phenyl-substituted derivatives, likely due to sulfur’s redox-active nature .

Computational Insights

  • Noncovalent interactions: The chlorothiophene group participates in stronger van der Waals and halogen bonding compared to phenyl groups, as revealed by electron density analysis (Multiwfn software) .
  • Electronic effects : Density functional theory (DFT) studies suggest the thiophene ring lowers the HOMO-LUMO gap, increasing reactivity .

Biological Activity

5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential as a thrombin inhibitor. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C8_8H8_8ClN3_3S
  • Molecular Weight : 213.69 g/mol
  • CAS Number : 1510312-28-3

Its structure includes a pyrazole ring, a chlorothiophene moiety, and an amine functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory effects against thrombin, a key enzyme in the coagulation cascade. The mechanism of action involves serine trapping, where the compound forms a covalent bond with the serine residue in the active site of thrombin, leading to prolonged inhibition.

Thrombin Inhibition Studies

In vitro studies have shown that this compound demonstrates potent thrombin inhibition with varying IC50_{50} values depending on structural modifications:

Compound VariantIC50_{50} (nM)Structural Features
This compound16Contains chlorothiophene moiety
3-Pyridyl analog165Less potent than chlorothiophene variant
3-Phenyl analog1300Significantly less active

The presence of the chlorothiophene moiety enhances the binding affinity to thrombin compared to other substituents like phenyl or cyclohexyl groups, indicating the importance of this structural feature for biological activity .

The mechanism by which this compound inhibits thrombin involves:

  • Covalent Bond Formation : The compound interacts with the catalytic serine residue (Ser195) in thrombin.
  • Transient Inhibition : This interaction leads to a temporary inhibition of thrombin's catalytic activity, allowing for potential therapeutic applications in anticoagulation therapy.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Thrombin Inhibition : A study demonstrated that compounds with the chlorothiophene moiety showed significantly lower IC50_{50} values compared to other structural variants, highlighting its importance in drug design for anticoagulants .
  • Structural Activity Relationship (SAR) : Research has focused on modifying the pyrazole core and substituents to optimize thrombin inhibition. Variants with different substitutions were synthesized and tested for their biological activity, revealing patterns that guide further development .

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